molecular formula C17H16FN5O B2702491 5-amino-1-benzyl-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-25-4

5-amino-1-benzyl-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2702491
CAS RN: 900013-25-4
M. Wt: 325.347
InChI Key: QYXNFMXIAKCWTQ-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, or 4F-BnTz, is a synthetic molecule that has been used in various scientific research applications. It is a member of the triazole family of molecules, which are characterized by a five-membered ring structure containing three nitrogen atoms. 4F-BnTz has been studied for its potential applications in chemistry and biochemistry, as well as its effects on biochemical and physiological processes.

Scientific Research Applications

Synthesis and Antiviral Activities

  • Antiavian Influenza Virus Activity : A study by Hebishy et al. (2020) detailed the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

Chemical Synthesis and Structural Analysis

  • Catalyst- and Solvent-Free Synthesis : Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of related compounds, also conducting theoretical studies and crystallographic analysis (Moreno-Fuquen et al., 2019).
  • Synthesis of 4-Aminotriazole-5-Carbaldehydes : Albert and Taguchi (1973) explored the catalytic hydrogenation methods to produce 4-amino-1,2,3-triazole derivatives, providing insights into the physical constants and protonation characteristics of these compounds (Albert & Taguchi, 1973).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized novel triazole derivatives and tested their antimicrobial activities, finding some compounds to possess good or moderate activities against microorganisms (Bektaş et al., 2007).
  • Potential Anticancer Agents : Butler et al. (2013) synthesized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, showing cytotoxic effects on the MCF-7 breast cancer cell line (Butler et al., 2013).

Chemical Rearrangement and Synthesis Techniques

  • Dimroth Rearrangement : Albert (1970) studied the transformation and retrogression reactions of 4-amino-3-benzyl-1,2,3-triazole derivatives, providing valuable information for chemical synthesis techniques (Albert, 1970).
  • Ruthenium-Catalyzed Synthesis : Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition, aiming to overcome the challenges of the Dimroth rearrangement in synthesizing triazole-containing compounds (Ferrini et al., 2015).

Cancer Research and DNA Studies

  • Antitumor Properties of Fluorinated Benzothiazoles : Hutchinson et al. (2001) synthesized fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxic effects in breast cancer cell lines (Hutchinson et al., 2001).
  • Inhibition of Cancer Cell Proliferation : Hao et al. (2017) synthesized a compound that inhibits the proliferation of some cancer cell lines, contributing to the field of cancer treatment research (Hao et al., 2017).

properties

IUPAC Name

5-amino-1-benzyl-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-11-9-13(18)7-8-14(11)20-17(24)15-16(19)23(22-21-15)10-12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXNFMXIAKCWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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